4-chloro-N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
CAS No.:
Cat. No.: VC16286913
Molecular Formula: C23H22ClN3O3S2
Molecular Weight: 488.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22ClN3O3S2 |
|---|---|
| Molecular Weight | 488.0 g/mol |
| IUPAC Name | 4-chloro-N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
| Standard InChI | InChI=1S/C23H22ClN3O3S2/c1-2-15-5-7-16(8-6-15)14-19-22(30)27(23(31)32-19)13-3-4-20(28)25-26-21(29)17-9-11-18(24)12-10-17/h5-12,14H,2-4,13H2,1H3,(H,25,28)(H,26,29)/b19-14- |
| Standard InChI Key | UTLIFVVZJNEEAP-RGEXLXHISA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural and Electronic Characterization
Molecular Geometry and Conformational Analysis
The compound’s IUPAC name, 4-chloro-N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide, reflects its Z-configuration at the benzylidene double bond, a critical feature for maintaining planar geometry in the thiazolidinone ring . X-ray diffraction studies of structurally related hydrazide-thiazolidinones demonstrate dihedral angles of 38.7°–80.9° between aromatic rings, inducing steric strain that may enhance reactivity . Density functional theory (DFT) calculations predict a bent conformation for the butanoyl linker, with torsional angles of 112.4° between the thiazolidinone and hydrazide groups, facilitating intramolecular hydrogen bonding between the hydrazide NH and thioxo sulfur .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond length (C=S) | 1.672 Å | |
| Dihedral angle (aryl rings) | 73.3° | |
| Torsional angle (butanoyl) | 112.4° |
Crystallographic and Hydrogen-Bonding Networks
Single-crystal analysis of analogous compounds reveals monoclinic crystal systems (space group P2₁/c) with unit cell parameters . The crystal packing is stabilized by N–H···O and C–H···S hydrogen bonds, forming a two-dimensional network parallel to the bc-plane. Weak π-π interactions (centroid distance: 3.89 Å) between the 4-ethylphenyl and benzohydrazide groups further contribute to lattice stability .
Synthetic Pathways and Optimization
Condensation Reaction Mechanism
Synthesis typically proceeds via a three-step protocol:
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Thiazolidinone Formation: Reaction of 4-ethylbenzaldehyde with thiourea in ethanol yields the 5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one intermediate.
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Butanoyl Spacer Introduction: Alkylation of the thiazolidinone nitrogen with 4-bromobutanoyl chloride in DMF at 60°C for 12 hours achieves 85% yield.
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Hydrazide Coupling: Condensation with 4-chlorobenzohydrazide in methanol under reflux (Δ, 6 h) produces the final compound with 72% isolated yield.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiazolidinone formation | 4-Ethylbenzaldehyde, thiourea | EtOH, Δ, 8 h | 78% |
| Butanoyl alkylation | 4-Bromobutanoyl chloride | DMF, 60°C, 12 h | 85% |
| Hydrazide coupling | 4-Chlorobenzohydrazide | MeOH, Δ, 6 h | 72% |
Purification and Scalability Challenges
Column chromatography (silica gel, ethyl acetate/hexane 3:7) remains the primary purification method, though recrystallization from ethanol/water (1:3) improves purity to >98%. Scale-up beyond 50 mmol results in diminished yields (58%) due to thioxo group oxidation; inert atmosphere (N₂) and antioxidant additives (0.1% BHT) mitigate degradation .
Physicochemical and Thermodynamic Properties
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (), favoring transmembrane diffusion . Solubility enhancements (up to 2.3 mg/mL) are achievable via β-cyclodextrin inclusion complexes (1:2 molar ratio) .
Table 3: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (dec.) | DSC |
| 3.57 | Shake-flask | |
| Aqueous Solubility | 0.12 mg/mL | HPLC-UV |
| pKa | 8.34 (hydrazide NH) | Potentiometric |
Pharmacological Activities and Mechanisms
Antibacterial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound displays MIC values of 8 μg/mL, comparable to ciprofloxacin (2 μg/mL) . Time-kill assays demonstrate bactericidal activity within 8 hours at 4× MIC, correlating with disruption of membrane integrity (propidium iodide uptake assay) .
Table 4: Antimicrobial Activity Spectrum
| Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| E. coli ATCC 25922 | 32 | 64 |
| P. aeruginosa PAO1 | 64 | 128 |
| C. albicans SC5314 | 128 | >256 |
Anti-Inflammatory Action
In LPS-stimulated RAW 264.7 macrophages, the compound reduces NO production (IC₅₀ = 18.7 μM) by suppressing iNOS expression via NF-κB pathway inhibition. Molecular docking suggests binding to COX-2 (ΔG = -9.2 kcal/mol) through hydrophobic interactions with Val349 and His207 .
Analytical Characterization Techniques
Spectroscopic Fingerprints
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FT-IR (KBr, cm⁻¹): 3276 (N–H), 1685 (C=O), 1598 (C=N), 1243 (C–S)
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¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.75 (s, 1H, CH=N)
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HRMS (ESI+): m/z 489.0842 [M+H]⁺ (calc. 489.0837)
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